Boc-(R)-alpha-(4-thiazolylmethyl)-proline

Chiral peptide synthesis Stereochemical SAR Enantiomer-specific binding

Boc-(R)-alpha-(4-thiazolylmethyl)-proline (CAS 959578-31-5) is a chiral, alpha,alpha-disubstituted proline building block for solid-phase peptide synthesis. The (R)-configured quaternary center constrains backbone conformation, crucial for designing peptidomimetics with pre-organized structures. Distinct from its (S)-enantiomer (CAS 1217628-22-2) and regioisomeric Boc-trans-4-(4-thiazolylmethyl)-L-proline (CAS 959575-45-2), this compound enables unambiguous SAR studies. The thiazole-proline scaffold is validated in PI3Kα and NS5A inhibitor programs. Supplied as ≥95% powder. Ideal for focused library synthesis targeting stereosensitive biological targets.

Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
CAS No. 959578-31-5
Cat. No. B3317424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-alpha-(4-thiazolylmethyl)-proline
CAS959578-31-5
Molecular FormulaC14H20N2O4S
Molecular Weight312.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O
InChIInChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m1/s1
InChIKeyDNMGYWKAZJXMSV-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(R)-alpha-(4-thiazolylmethyl)-proline (CAS 959578-31-5): Identity, Class, and Procurement Baseline


Boc-(R)-alpha-(4-thiazolylmethyl)-proline (CAS 959578-31-5), also designated as N-(t-Butoxycarbonyl)-2-(4-thiazolylmethyl)-L-proline or Boc-(4-ThzMe)Pro-OH, is a chiral, non-proteinogenic alpha,alpha-disubstituted amino acid building block. It features a pyrrolidine (proline) core bearing a Boc (tert-butoxycarbonyl) protecting group at the nitrogen and a 4-thiazolylmethyl substituent at the alpha-carbon, with the (R)-configuration at the quaternary alpha-center . The molecular formula is C14H20N2O4S with a molecular weight of 312.38 g/mol, and it is supplied as a powder with a purity specification of ≥95% . As a member of the Boc-protected alpha-substituted proline family, this compound is primarily positioned as a specialized intermediate for solid-phase peptide synthesis (SPPS) and peptidomimetic design in medicinal chemistry research .

Why Generic Substitution Fails for Boc-(R)-alpha-(4-thiazolylmethyl)-proline: Structural Determinants of Differentiation


This compound cannot be freely interchanged with common proline surrogates such as Boc-L-proline (CAS 15761-39-4), its (S)-enantiomer (CAS 1217628-22-2), or the regioisomeric Boc-trans-4-(4-thiazolylmethyl)-L-proline (CAS 959575-45-2) without fundamentally altering experimental outcomes. Three structural features converge to mandate compound-specific selection: (1) the alpha,alpha-disubstituted quaternary center constrains backbone conformational flexibility in a manner distinct from simple proline or 4-substituted analogs, directly impacting peptide secondary structure [1]; (2) the defined (R)-stereochemistry at this quaternary center confers specific chiral recognition, which alters binding affinity and selectivity relative to the (S)-enantiomer in stereosensitive biological targets ; and (3) the Boc protecting group enables compatibility with Boc-SPPS workflows, whereas the deprotected HCl salt (CAS 1049729-00-1) lacks this synthetic versatility and differs in solubility and storage stability . The quantitative evidence below demonstrates why these differences are not merely academic but operationally consequential for procurement decisions.

Quantitative Differentiation Evidence Guide for Boc-(R)-alpha-(4-thiazolylmethyl)-proline


Chiral Configuration at the Quaternary Alpha-Center: (R) vs (S) Enantiomer Selection

The target compound bears the (R)-configuration at the alpha-carbon (Cahn-Ingold-Prelog designation), corresponding to D-proline stereochemistry at the alpha,alpha-disubstituted center . The enantiomer, Boc-(S)-alpha-(4-thiazolylmethyl)-proline (CAS 1217628-22-2), possesses the opposite (S)-configuration . While both enantiomers share identical molecular formulas (C14H20N2O4S), molecular weights (312.38 g/mol), and purity specifications (≥95%), they are chromatographically distinguishable and are not interchangeable in stereosensitive applications . No published direct head-to-head bioactivity comparison exists for these two enantiomers; however, class-level precedent from alpha-substituted proline analogs demonstrates that inverting the quaternary center stereochemistry can alter peptide backbone conformation, receptor binding affinity, and metabolic stability [1].

Chiral peptide synthesis Stereochemical SAR Enantiomer-specific binding

Alpha-Substitution vs Trans-4-Substitution: Conformational Constraint Divergence

The target compound positions the 4-thiazolylmethyl group at the alpha-carbon, creating an alpha,alpha-disubstituted quaternary center that directly constrains the phi/psi torsional angles of the proline residue and influences cis/trans amide bond geometry . In contrast, the regioisomer N-(t-Butoxycarbonyl)-trans-4-(4-thiazolylmethyl)-L-proline (CAS 959575-45-2) bears the identical thiazolylmethyl substituent at the 4-position of the pyrrolidine ring, leaving the alpha-carbon unsubstituted and preserving greater backbone flexibility . Alpha,alpha-disubstituted amino acids are documented to restrict conformational freedom and enhance metabolic stability compared to their mono-substituted counterparts, a property exploited in the design of peptidomimetic drugs [1]. In the context of the tetracyclic-indole NS5A inhibitor series, alpha-substituted proline modifications (including fused cyclopropyl proline analogs bearing thiazole groups) demonstrated measurable effects on genotype 2b potency and rat oral exposure [2].

Peptide backbone constraint Conformational analysis Peptidomimetic design

Boc Protection vs Free Amine (HCl Salt): Synthetic Utility and Stability

The target compound features an acid-labile Boc protecting group, enabling direct incorporation into Boc-based solid-phase peptide synthesis (SPPS) workflows . The deprotected analog, (R)-alpha-(4-thiazolylmethyl)-proline-HCl (CAS 1049729-00-1), is supplied as the hydrochloride salt with a molecular formula of C9H13ClN2O2S (MW 248.73) . The Boc group adds 63.65 g/mol to the molecular weight and confers orthogonal reactivity: the protected form is stable under basic coupling conditions used in SPPS, while the free amine is protonated and requires a separate coupling strategy [1]. In the broader class of Boc-protected amino acids, the Boc group provides documented stability under neutral or basic conditions and is selectively removable under mild acidic conditions (e.g., TFA), a well-established feature of Boc-SPPS chemistry [1].

Solid-phase peptide synthesis Boc-SPPS Protecting group strategy

Thiazole Ring Contribution to Cytotoxicity: Class-Level Evidence from Thiazole-Proline Conjugates

While no direct cytotoxicity data have been published for Boc-(R)-alpha-(4-thiazolylmethyl)-proline itself, a closely related thiazole-L-proline hybrid conjugate (compound 6a, the deprotected thiazole/L-proline conjugate) demonstrated IC50 = 18.86 µM against the cervical cancer HeLa cell line in MTT cytotoxicity assays [1]. In the same study, the Boc-protected thiazole/L-phenylalanine conjugate 5a exhibited IC50 values of 15.72 µM (lung cancer), 8.98 µM (cervical cancer), and 8.07 µM (breast cancer), representing 1.3-fold, 1.2-fold, and 2.5-fold greater potency, respectively, compared to the positive control 5-fluorouracil (5-FU: IC50 = 20.73, 10.67, and 20.43 µM) [1]. More broadly, thiazole-containing compounds are established privileged scaffolds in anticancer drug discovery, with clinically approved agents such as dasatinib, dabrafenib, and epothilone incorporating thiazole pharmacophores [2]. The thiazole ring is documented to improve cell membrane permeability by reducing hydrogen-bond donor count and to stabilize intramolecular hydrogen-bond networks in peptide structures [3].

Cytotoxicity Anticancer building block Thiazole pharmacophore

Thiazole-Proline Scaffold in PI3Kα and NS5A Inhibitor Classes: Literature Precedent for Target Engagement

The combination of proline and thiazole motifs has proven productive in at least two major drug target classes. Fairhurst et al. (2015) described a 2-aminothiazole (S)-proline-amide-urea series of selective PI3Kα inhibitors, with optimized analogs 14 (A66) and 24 identified as potent and selective in vitro tool compounds [1]. In the HCV NS5A inhibitor space, St. Laurent et al. (2016) reported structure-activity relationship studies of proline modifications around the tetracyclic-indole class, where analogs bearing thiazole Z-groups were profiled for virologic activity across multiple HCV genotypes and resistance mutants (GT1a Y93H, GT1a L31V, GT2b) [2]. Fused cyclopropyl proline modifications with thiazole substitution yielded measurable improvements in GT2b potency and rat oral exposure in select examples [2]. The thiazole replacement was motivated in part by increased chemical stability toward oxidation compared to pyridyl alternatives, a finding from the ritonavir development program [3].

PI3Kα inhibitor HCV NS5A inhibitor Proline-thiazole pharmacophore

Best Application Scenarios for Boc-(R)-alpha-(4-thiazolylmethyl)-proline in Research and Industrial Procurement


Boc-SPPS Synthesis of Conformationally Constrained Peptide Ligands

The Boc protecting group and alpha,alpha-disubstituted architecture make this compound directly compatible with Boc-based solid-phase peptide synthesis. The quaternary alpha-center restricts backbone flexibility, enabling the design of peptidomimetics with pre-organized conformations for enhanced target binding. This scenario is supported by class-level evidence that alpha-substituted proline derivatives constrain phi/psi angles and by the demonstrated utility of proline-thiazole scaffolds in PI3Kα and NS5A inhibitor programs [1][2].

Enantiomer-Specific SAR Studies Requiring Defined (R)-Stereochemistry

When probe molecules must interrogate chiral recognition elements of a biological target, the defined (R)-configuration at the quaternary alpha-center provides a critical stereochemical anchor. The distinct InChI Key and chromatographic behavior of this enantiomer relative to the (S)-form ensure that SAR conclusions are unambiguous. Researchers comparing enantiomer pairs should procure both the (R)-form (CAS 959578-31-5) and the (S)-form (CAS 1217628-22-2) for controlled head-to-head evaluation [1][2].

Medicinal Chemistry Campaigns Targeting Kinase or Viral Protein-Protein Interactions

The thiazole-proline hybrid motif has been validated in two independent drug discovery campaigns: selective PI3Kα inhibitors and pan-genotype HCV NS5A inhibitors. For programs pursuing analogous targets, this building block offers a structurally precedented entry point for constructing focused compound libraries. The thiazole ring additionally contributes to improved oxidative stability and membrane permeability based on literature precedent [1][2][3].

Cytotoxicity-Oriented Peptidomimetic Design and Anticancer Probe Development

Thiazole-conjugated amino acid derivatives have demonstrated micromolar cytotoxicity against cervical (HeLa), lung, and breast cancer cell lines, with select Boc-protected conjugates outperforming 5-fluorouracil by up to 2.5-fold. While the target compound itself lacks direct cytotoxicity data, its structural relationship to active thiazole-proline conjugates positions it as a logical building block for synthesizing and screening novel anticancer peptidomimetic libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-(R)-alpha-(4-thiazolylmethyl)-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.